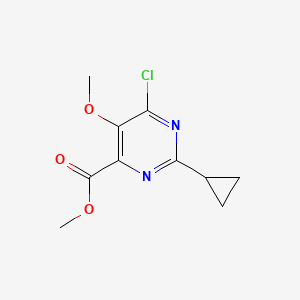![molecular formula C15H22N2O B14887001 (7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and an octahydropyrrolo[1,2-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a benzylamine derivative with a suitable diketone. This intermediate can then undergo cyclization in the presence of a catalyst to form the octahydropyrrolo[1,2-a]pyrazine core. The methoxy group is introduced through a methylation reaction using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening for reaction conditions and catalysts can also play a crucial role in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context. Studies have shown that the compound can inhibit certain enzymes, leading to downstream effects that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(7S,8aR)-2-Benzyl-7-hydroxyoctahydropyrrolo[1,2-a]pyrazine: Similar structure but with a hydroxyl group instead of a methoxy group.
(7S,8aR)-2-Benzyl-7-ethoxyoctahydropyrrolo[1,2-a]pyrazine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and potentially its biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(7S,8aR)-2-benzyl-7-methoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C15H22N2O/c1-18-15-9-14-11-16(7-8-17(14)12-15)10-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-,15+/m1/s1 |
Clave InChI |
SZUURXZKEJNHOE-CABCVRRESA-N |
SMILES isomérico |
CO[C@H]1C[C@@H]2CN(CCN2C1)CC3=CC=CC=C3 |
SMILES canónico |
COC1CC2CN(CCN2C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


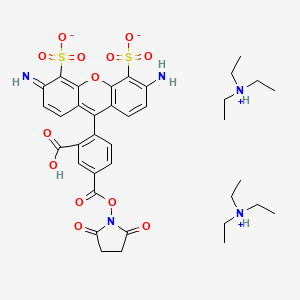
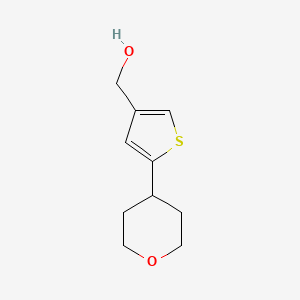
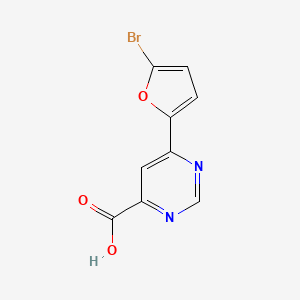
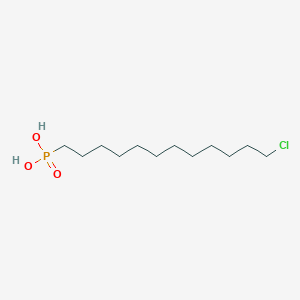
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
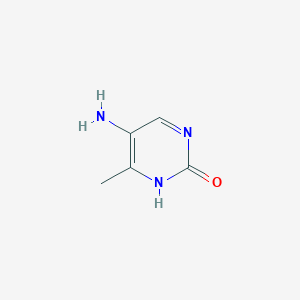
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
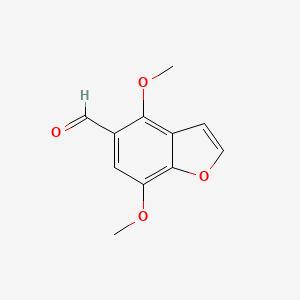
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)
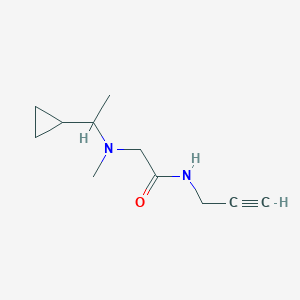

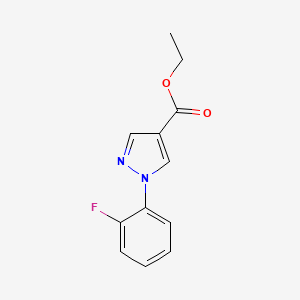
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
